Methoxyacetaldehyde diethyl acetal
Description
Significance of Methoxyacetaldehyde (B81698) Diethyl Acetal (B89532) in Contemporary Chemical Research
Methoxyacetaldehyde diethyl acetal, with the chemical formula C₇H₁₆O₃, is a specialized reagent that holds significance in contemporary chemical research primarily as a synthetic building block. nih.govsigmaaldrich.com Its structure features a protected aldehyde group (the diethyl acetal) and a methoxy (B1213986) ether functionality. This combination allows it to serve as a precursor for introducing a methoxyacetyl group or related structures in multi-step syntheses.
While not as widely known as simpler acetals, its utility lies in the precise introduction of a C₃ fragment with specific oxygenation patterns. Researchers utilize this compound in laboratory settings to develop new synthetic pathways and study reaction mechanisms. chemimpex.com The protected aldehyde allows for modifications elsewhere in a molecule without unwanted reactions at the aldehyde position. Subsequently, the aldehyde can be deprotected under acidic conditions to participate in further chemical transformations. The presence of the additional methoxy group provides another point of functionality for more complex molecular architectures.
The physical and chemical properties of this compound are well-documented, facilitating its use in controlled chemical processes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1,1-diethoxy-2-methoxyethane nih.gov |
| CAS Number | 4819-75-4 sigmaaldrich.com |
| Molecular Formula | C₇H₁₆O₃ nist.gov |
| Molecular Weight | 148.20 g/mol sigmaaldrich.com |
| Boiling Point | 144-148 °C chemdad.com |
| Density | 0.911 g/mL at 25 °C chemdad.com |
| Refractive Index | n20/D 1.399 sigmaaldrich.com |
| InChI Key | PCYADPMXIILFTP-UHFFFAOYSA-N sigmaaldrich.com |
This table is generated from data available in the specified sources.
Historical Context of Acetal Discovery and Application in Chemical Transformations
The study of acetals is linked to the development of polymer chemistry. In the 1920s, German chemist Hermann Staudinger, a Nobel laureate, investigated the polymerization of formaldehyde (B43269), leading to the discovery of polyoxymethylene (POM), a polyacetal. polymershapes.comwikipedia.org However, these early polymers lacked thermal stability, which limited their practical use. wikipedia.org
A significant breakthrough occurred in the 1950s at DuPont. Research chemists, including R. N. MacDonald, synthesized a high-molecular-weight version of POM. wikipedia.org The crucial innovation was developed by Stephen Dal Nogare, who discovered that capping the unstable hemiacetal ends of the polymer chains with acetic anhydride (B1165640) resulted in a thermally stable, melt-processable plastic. polymershapes.comwikipedia.org This led to DuPont filing for a patent for this acetal resin, which they named Delrin, in 1956, and commencing production in 1960. wikipedia.orgbirmingham.ac.uk
This development marked a major application of acetal chemistry, transforming a laboratory curiosity into a high-performance engineering thermoplastic. polymershapes.comwikipedia.org Acetal resins became valued for their high stiffness, low friction, and excellent dimensional stability, finding widespread use in manufacturing precision parts for various industries, including automotive and electronics. polymershapes.comsubrogationrecoverylawblog.com The historical trajectory from the initial scientific studies of polymerization to the creation of a commercially viable, stable material underscores the profound impact of understanding and controlling acetal chemistry.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | 1,1-Diethoxy-2-methoxyethane | C₇H₁₆O₃ |
| Formaldehyde | Methanal | CH₂O |
| Lithium aluminum hydride | LAH | AlH₄Li |
| Sodium borohydride | BH₄Na | |
| Polyoxymethylene | POM, Acetal resin, Polyacetal | (CH₂O)n |
| Acetic anhydride | C₄H₆O₃ |
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYADPMXIILFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197454 | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-75-4 | |
| Record name | 1,1-Diethoxy-2-methoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxyacetaldehyde-diethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methoxyacetaldehyde Diethyl Acetal and Analogues
Classical Acid-Catalyzed Acetalization from Methoxyacetaldehyde (B81698) and Ethanol (B145695)
The formation of methoxyacetaldehyde diethyl acetal (B89532) from methoxyacetaldehyde and ethanol is a classic example of an acid-catalyzed acetalization reaction. This reversible process involves the reaction of an aldehyde with an excess of alcohol in the presence of an acid catalyst to yield an acetal. youtube.comyoutube.com
Mechanism of Hemiacetal and Acetal Formation under Acidic Conditions
The mechanism of acid-catalyzed acetal formation proceeds in two main stages: the formation of a hemiacetal, followed by the conversion of the hemiacetal to the acetal. youtube.comyoutube.com
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of methoxyacetaldehyde by an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com
Step 2: Nucleophilic Attack by Ethanol An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.com This results in the formation of a protonated hemiacetal.
Step 3: Deprotonation to Form the Hemiacetal A base, typically another molecule of ethanol or the conjugate base of the acid catalyst, removes the proton from the oxygen atom that was originally part of the ethanol molecule. youtube.com This step yields a neutral hemiacetal and regenerates the acid catalyst.
Step 4: Protonation of the Hydroxyl Group The hydroxyl group of the hemiacetal is then protonated by the acid catalyst. youtube.com This converts the hydroxyl group into a good leaving group (water).
Step 5: Elimination of Water The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.
Step 6: Second Nucleophilic Attack by Ethanol A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.
Step 7: Deprotonation to Form the Acetal Finally, a base removes the proton from the newly added oxygen atom, resulting in the formation of methoxyacetaldehyde diethyl acetal and regenerating the acid catalyst. youtube.com
Equilibrium Considerations and Reaction Optimization
Acetalization is a reversible equilibrium reaction. youtube.comgoogle.com To drive the reaction towards the formation of the acetal, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (ethanol in this case) or by removing the water formed during the reaction. youtube.comgoogle.com The removal of water can be accomplished by azeotropic distillation with a suitable entrainer.
For low-boiling aldehydes like acetaldehyde (B116499), conventional methods of removing water by distillation are challenging because the aldehyde itself tends to distill out of the reaction mixture. google.com While methoxyacetaldehyde has a higher boiling point (92.3 °C) than acetaldehyde, careful control of reaction conditions is still necessary to maximize the yield of the acetal. google.com The use of a solid acid catalyst can also facilitate the workup of the reaction product. google.com
Transacetalization Reactions for this compound Synthesis
Transacetalization is an alternative method for synthesizing acetals. It involves the reaction of an existing acetal with an alcohol, resulting in the exchange of the alkoxy groups. researchgate.net
Alcohol Exchange Methodologies with Glycols
While specific examples of transacetalization to form this compound using glycols are not prevalent in the provided search results, the general principle of transacetalization is well-established. orgsyn.org For instance, nitroacetaldehyde diethyl acetal has been used to obtain other acetals, such as the dimethyl, ethylene (B1197577) glycol, and neopentyl glycol acetals, through transacetalization. orgsyn.org This suggests that this compound could potentially be synthesized by reacting a different acetal of methoxyacetaldehyde with ethanol, or conversely, used to prepare other acetals by reacting it with different alcohols or diols like glycols. The reaction is typically catalyzed by an acid.
The use of diols, such as ethylene glycol, in transacetalization reactions leads to the formation of cyclic acetals. youtube.com These reactions are also equilibrium-driven and require similar strategies to shift the equilibrium towards the product side.
Preparation of Related Methoxyacetaldehyde Acetal Derivatives
Synthesis of Methoxyacetaldehyde Dimethyl Acetal
Methoxyacetaldehyde dimethyl acetal, also known as 1,1,2-trimethoxyethane, is a closely related compound. sigmaaldrich.com It can be synthesized from methoxyacetaldehyde and methanol (B129727) under acid catalysis, following the same mechanistic principles as the diethyl acetal formation.
Alternatively, synthetic routes starting from other materials have been reported. For example, p-anisaldehyde dimethyl acetal is produced from p-anisaldehyde and methanol, or from p-anisaldehyde and trimethyl orthoformate with a copper(II) tetrafluoroborate (B81430) catalyst. chemicalbook.com While not a direct synthesis of methoxyacetaldehyde dimethyl acetal, this demonstrates a common method for acetal formation.
A study on the gas-liquid chromatography of fatty aldehyde dimethyl acetals showed that they can be converted to the corresponding alk-1-enyl methyl ethers on certain columns, indicating a potential side reaction or transformation to be aware of under specific conditions. nih.gov
Alternative Synthetic Routes to Alkoxyacetaldehyde Dialkyl Acetals
The synthesis of alkoxyacetaldehyde dialkyl acetals, such as this compound, can be achieved through several pathways beyond the direct acid-catalyzed acetalization of the corresponding alkoxyacetaldehyde. These alternative routes often provide advantages in terms of starting material availability, reaction conditions, and yield.
One prominent alternative involves the Williamson ether synthesis . This method is predicated on the reaction of a haloacetaldehyde dialkyl acetal with an alkoxide. For the synthesis of this compound, this would involve treating a precursor like bromoacetaldehyde (B98955) diethyl acetal with sodium methoxide. The alkoxide, a potent nucleophile, displaces the halide via an SN2 mechanism to form the desired ether linkage. youtube.com This reaction is highly effective, particularly when using primary alkyl halides, and is a cornerstone of ether synthesis in organic chemistry. mdpi.comlibretexts.org The alkoxide itself is typically prepared by reacting an alcohol with a strong base, such as sodium hydride (NaH), or directly using an alkali metal. mdpi.comlibretexts.org
Another versatile approach begins with vinyl ethers . The addition of an alcohol across the double bond of a vinyl ether under acidic catalysis yields an acetal. To generate an alkoxyacetal, a substituted vinyl ether, such as a methoxyvinyl ether, could theoretically be used, though the more common application involves the reaction of an alcohol with an unsubstituted vinyl ether in the presence of an acidic catalyst to form a symmetrical or mixed acetal.
Furthermore, modifications to the standard acetalization procedure can be considered alternative methodologies. Industrial processes for acetal formation from low-boiling aldehydes like acetaldehyde have been optimized by using an entrainer. masterorganicchemistry.com An entrainer, a solvent with a specific boiling point, aids in the removal of water formed during the reaction, which drives the equilibrium toward the acetal product. masterorganicchemistry.com This technique overcomes challenges associated with the volatility of the starting aldehyde and the formation of azeotropes. masterorganicchemistry.com
The table below summarizes these alternative synthetic strategies.
| Method | Starting Materials | Key Reagents | General Principle | Reference(s) |
| Williamson Ether Synthesis | Haloacetaldehyde diethyl acetal, Alcohol (e.g., Methanol) | Strong Base (e.g., NaH) or Alkoxide (e.g., NaOMe) | Nucleophilic substitution (SN2) of a halide by an alkoxide. | youtube.commdpi.comlibretexts.org |
| Reaction of Vinyl Ethers | Vinyl ether, Alcohol | Acid Catalyst | Acid-catalyzed addition of an alcohol to the double bond of a vinyl ether. | organic-chemistry.org |
| Modified Acetalization | Aldehyde, Alcohol | Acid Catalyst, Entrainer | Standard acetalization with continuous removal of water via an entrainer to shift reaction equilibrium. | masterorganicchemistry.com |
Chemo- and Regioselective Synthesis of Complex Structures Incorporating the this compound Moiety
The this compound moiety serves as a valuable building block in organic synthesis, primarily by acting as a protected form of methoxyacetaldehyde. The acetal group is stable under basic and nucleophilic conditions, allowing for chemical modifications at other parts of a molecule. youtube.com This stability is crucial for the chemo- and regioselective construction of complex molecules.
One key synthetic strategy involves the generation of a nucleophile from the carbon adjacent (alpha) to the latent carbonyl group. After deprotection of the acetal to reveal the aldehyde, the alpha-carbon to the resulting carbonyl contains acidic protons. Treatment with a suitable base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a highly reactive enolate . organic-chemistry.orgarkat-usa.org This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions with high selectivity.
For example, the enolate derived from methoxyacetaldehyde can react with various electrophiles such as alkyl halides in alkylation reactions or with other aldehydes and ketones in aldol reactions . libretexts.orglibretexts.orgorganic-chemistry.org These reactions allow for the controlled and predictable extension of the carbon skeleton, incorporating the methoxyacetyl unit into a larger, more complex structure. The choice of reaction conditions and reagents can direct the stereochemical outcome of these transformations.
Another powerful application is the use of the acetal as a directing or protecting group to ensure regioselectivity in reactions occurring elsewhere in the molecule. For instance, in the synthesis of heterocyclic compounds, an acetal-protected aldehyde can be carried through several reaction steps. Its presence prevents unwanted side reactions at the aldehyde functionality while other parts of the molecule undergo transformation. The acetal group effectively masks one electrophilic site, thereby directing incoming nucleophiles to other reactive centers within the substrate. This strategy has been successfully employed in the regioselective synthesis of pyrazoles and other heterocycles, where the acetal-protected moiety is preserved until a later stage of the synthesis.
The following table provides examples of reaction types where the this compound moiety can be a key component for chemo- and regioselective synthesis.
| Reaction Type | Role of Methoxyacetaldehyde Moiety | Key Transformation | Significance | Reference(s) |
| Enolate Alkylation | Enolate Precursor (after deprotection) | Formation of a new C-C bond at the alpha-carbon via SN2 reaction with an alkyl halide. | Controlled chain elongation. | organic-chemistry.orgarkat-usa.org |
| Aldol Reaction | Enolate Precursor (after deprotection) | Nucleophilic addition of the enolate to a carbonyl compound, forming a β-hydroxy aldehyde. | Creation of complex oxygenated structures. | libretexts.orglibretexts.org |
| Heterocycle Synthesis | Protected Aldehyde | The acetal group masks the aldehyde, directing cyclization reactions to occur at other sites. | Regioselective formation of complex cyclic systems. |
Mechanistic Studies and Reactivity Profiles of Methoxyacetaldehyde Diethyl Acetal
Kinetics and Thermodynamics of Acid-Catalyzed Hydrolysis
The hydrolysis of acetals, including methoxyacetaldehyde (B81698) diethyl acetal (B89532), is a well-studied process that is catalyzed by acids. organicchemistrytutor.compearson.com This reaction is reversible, and to drive the equilibrium towards the hydrolysis products—an aldehyde or ketone and alcohols—an excess of water is typically used. organicchemistrytutor.comchemistrysteps.com The general mechanism for acid-catalyzed acetal hydrolysis involves a series of protonation, leaving group dissociation, nucleophilic attack, and deprotonation steps. organicchemistrytutor.comyoutube.com
The process begins with the protonation of one of the ether oxygens of the acetal by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comyoutube.com This is followed by the departure of the alcohol molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. youtube.comlibretexts.org This cation is then attacked by a water molecule, a nucleophilic step. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. chemistrysteps.com The process continues with the protonation of the second alkoxy group, its departure as another alcohol molecule, and finally, deprotonation to yield the parent aldehyde, methoxyacetaldehyde, and two molecules of ethanol (B145695). chemistrysteps.com
The rate-determining step in the acid-catalyzed hydrolysis of many acetals is often the formation of the carbocation intermediate. masterorganicchemistry.com Kinetic studies on acetal hydrolysis have revealed different mechanistic pathways, such as A-1 and A-2 mechanisms. The A-1 mechanism involves a unimolecular decomposition of the protonated acetal in the rate-determining step, while the A-2 mechanism involves a bimolecular attack by water on the protonated acetal. osti.gov The specific mechanism can be influenced by the reaction conditions and the structure of the acetal. For instance, studies have shown that the entropy of activation (ΔS‡) can help distinguish between these pathways. A negative entropy of activation, indicating a more ordered transition state, is consistent with an A-2 mechanism. osti.gov
Kinetic data for the hydrolysis of related acetals under various conditions have been reported. For example, the hydrolysis of aldehyde flavorant acetals in simulated e-liquid solvents (propylene glycol and glycerol) follows first-order kinetics. nih.govpdx.edu The rate of hydrolysis is influenced by the composition of the solvent and the presence of additives like water, nicotine, and benzoic acid. nih.govpdx.edu
Table 1: General Kinetic Parameters for Acetal Hydrolysis
| Parameter | Description | Typical Value/Observation |
| Reaction Order | The relationship between the rate of reaction and the concentration of reactants. | Often follows first-order kinetics with respect to the acetal. nih.gov |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | Varies significantly with temperature, catalyst concentration, and solvent. |
| Half-life (t½) | The time required for the concentration of the acetal to decrease to half of its initial value. | Inversely proportional to the rate constant. |
| Activation Energy (Ea) | The minimum energy required for the hydrolysis reaction to occur. | Lower in the presence of an effective acid catalyst. youtube.com |
| Entropy of Activation (ΔS‡) | The change in entropy when the reactants are converted into the transition state. | Can be used to differentiate between A-1 and A-2 mechanisms. osti.gov |
Nucleophilic Addition Pathways Involving the Acetal Carbon
The acetal carbon of methoxyacetaldehyde diethyl acetal is a key site for nucleophilic attack, especially after activation. Acetals are generally stable under neutral and basic conditions but become reactive towards nucleophiles in the presence of an acid catalyst. masterorganicchemistry.comorganic-chemistry.org
Electrophilic Activation and Subsequent Nucleophilic Attack
This is the fundamental pathway for acetal reactivity. pearson.comnumberanalytics.com The mechanism involves:
Protonation: An acid catalyst protonates one of the alkoxy oxygen atoms of the acetal. youtube.comnumberanalytics.com
Formation of an Oxocarbenium Ion: The protonated alkoxy group leaves as a molecule of alcohol, resulting in the formation of a resonance-stabilized oxocarbenium ion. This ion is a potent electrophile. youtube.comlibretexts.org
Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the oxocarbenium ion. youtube.com This nucleophile can be water (in hydrolysis), an alcohol (in transacetalization), or other nucleophilic species. nih.gov
The stereochemical outcome of nucleophilic substitution on acetals can vary depending on the nucleophile and the Lewis acid used for activation, suggesting a continuum of mechanisms from SN1-like to SN2-like pathways. nih.govacs.org For example, reactions of chiral acetals with certain organocopper reagents in the presence of a Lewis acid like BF3·OEt2 have been shown to proceed through the formation of a free oxonium ion. rsc.org
Intermolecular and Intramolecular Reaction Dynamics
The reactivity of this compound can also be considered in terms of intermolecular and intramolecular processes.
Intermolecular Reactions: These are reactions that occur between two separate molecules. A prime example is transacetalization, where an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. organic-chemistry.org If a molecule contains both an alcohol and a carbonyl group, it can undergo an intramolecular reaction to form a cyclic hemiacetal, which is a common phenomenon in sugar chemistry. libretexts.orglibretexts.org
Intramolecular Reactions: While this compound itself is not predisposed to intramolecular reactions, molecules containing this acetal moiety along with other functional groups can undergo such transformations. For instance, if a nucleophilic group is present elsewhere in the molecule, it could potentially attack the acetal carbon following acid activation, leading to a cyclization reaction. The rates of intramolecular reactions are often enhanced compared to their intermolecular counterparts. pearson.comgla.ac.uk
Oxidative Degradation Kinetics and Mechanisms
Acetals are generally stable towards many oxidizing agents under neutral or basic conditions. organic-chemistry.org However, under certain conditions, they can undergo oxidative degradation. The oxidation of acetaldehyde (B116499), the parent aldehyde of the title compound, has been studied extensively and proceeds via a free-radical chain mechanism. ije.irresearchgate.net
The degradation of acetal-based plasticizers has been shown to occur through pathways including hydrolysis and radical-based homolysis. acs.org One study identified two primary degradation routes for an acetal-containing compound:
Acid-catalyzed hydrolysis of the acetal functional group. acs.org
Radical-based homolysis of adjacent bonds, which becomes more significant at higher temperatures. acs.org
The kinetics of such degradation would depend on factors like temperature, the presence of radical initiators, and the concentration of oxygen. The oxidation of acetaldehyde itself is known to be a complex process with a degenerate branched-chain mechanism, leading to a variety of products including water, carbon monoxide, carbon dioxide, and acetic acid. ije.ir The kinetics can be described by Michaelis-Menten elimination kinetics in biological systems. nih.gov
Interactions Leading to Ester Bond Formation (e.g., with Triethyl Orthoformate)
Orthoesters, such as triethyl orthoformate, are versatile reagents in organic synthesis. nih.gov They can be used for the formation of acetals from carbonyl compounds, where the orthoformate acts as both a reactant and a dehydrating agent. organic-chemistry.org
The reaction between an acetal and an orthoformate is typically a transacetalization reaction. acs.org However, orthoesters can also react with carboxylic acids to form esters. reddit.com The mechanism for esterification using triethyl orthoformate involves the orthoester acting as an alkylating agent. reddit.com
A direct reaction of this compound with triethyl orthoformate to form an ester is not a standard transformation. However, orthoesters are known to react with acetylenic compounds in the presence of catalysts like zinc salts to form acetylenic acetals and orthoesters. acs.org They are also used in the synthesis of acetals from carbonyls, where the reaction is driven forward by the removal of alcohol. organic-chemistry.orgrsc.org The reaction of triethyl orthoformate with an amino acid can lead to the concurrent N-acetylation and esterification. nih.gov
Role in Catalytic Processes
Methoxyacetaldehyde (B81698) diethyl acetal (B89532) and related acetal structures play multifaceted roles in the realm of chemical catalysis. Their presence can be unintentional, as byproducts in major industrial processes, or intentional, as part of sophisticated molecular designs for advanced catalytic applications. This section explores these roles, from their formation in biomass conversion to their potential influence in polymerization and the dynamic interplay between different catalytic phases.
Advanced Spectroscopic and Computational Characterization of Methoxyacetaldehyde Diethyl Acetal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. For Methoxyacetaldehyde (B81698) diethyl acetal (B89532), both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to map out the atomic connectivity and probe its conformational dynamics.
Proton and Carbon NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the chemical environment of each unique nucleus within the Methoxyacetaldehyde diethyl acetal molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus, which is influenced by neighboring atoms and functional groups.
In the ¹H NMR spectrum of this compound, distinct signals are observed for the methoxy (B1213986), ethoxy, and acetal protons. The acetal proton (-CH(OEt)₂) typically appears as a triplet at approximately 4.63 ppm, coupled to the adjacent methylene protons of the methoxyethyl group. The methylene protons of the two ethoxy groups (-OCH₂CH₃) are diastereotopic and thus exhibit complex multiplets, typically in the range of 3.4 to 3.7 ppm. The methyl protons of the ethoxy groups (-OCH₂CH₃) present as a triplet around 1.23 ppm, while the methoxy protons (-OCH₃) appear as a singlet at approximately 3.39 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The acetal carbon (-CH(OEt)₂) is typically observed downfield around 101.5 ppm. The carbons of the ethoxy methylene groups (-OCH₂CH₃) resonate at approximately 61.8 ppm, while the methoxy-substituted methylene carbon (-CH₂OCH₃) is found around 72.0 ppm. The methoxy carbon (-OCH₃) has a characteristic shift near 59.0 ppm, and the ethoxy methyl carbons (-OCH₂CH₃) appear upfield at about 15.4 ppm.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
|---|---|---|
| -CH(OEt)₂ | ~4.63 | Triplet |
| -OCH₂CH₃ | ~3.4 - 3.7 | Multiplet |
| -OCH₃ | ~3.39 | Singlet |
| -OCH₂CH₃ | ~1.23 | Triplet |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
|---|---|
| -CH(OEt)₂ | ~101.5 |
| -CH₂OCH₃ | ~72.0 |
| -OCH₂CH₃ | ~61.8 |
| -OCH₃ | ~59.0 |
| -OCH₂CH₃ | ~15.4 |
Two-Dimensional NMR Techniques for Connectivity Assignments
While one-dimensional NMR provides information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are essential for unambiguously determining the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in this regard.
A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, a cross-peak would be observed between the acetal proton signal (~4.63 ppm) and the methylene protons of the methoxyethyl group. Similarly, the methylene protons of the ethoxy groups (~3.4 - 3.7 ppm) would show a correlation to the methyl protons of the same ethoxy groups (~1.23 ppm).
An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This powerful technique allows for the direct assignment of proton signals to their corresponding carbon signals. For this compound, the HSQC spectrum would show a correlation peak between the acetal proton at ~4.63 ppm and the acetal carbon at ~101.5 ppm. Likewise, the ethoxy methylene protons would correlate with the ethoxy methylene carbons, and the methoxy protons with the methoxy carbon, thus confirming the assignments made from the 1D spectra.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 electron volts. This process results in the formation of a molecular ion (M⁺•) and a series of fragment ions. The mass spectrum of this compound (molar mass: 148.20 g/mol ) shows a characteristic fragmentation pattern. nist.gov
The molecular ion peak (M⁺•) at m/z 148 is often of low abundance or absent in the EI spectrum of acetals due to its instability. The most significant fragmentation pathway for acetals is the cleavage of the C-O bond, leading to the formation of a stable oxonium ion. A prominent peak in the spectrum of this compound is observed at m/z 103. This fragment corresponds to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion. Further fragmentation can occur, leading to smaller charged species.
Table 3: Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 148 | [C₇H₁₆O₃]⁺• (Molecular Ion) | - |
| 103 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 75 | [CH(OCH₂CH₃)]⁺ | •CH₂OCH₃ and CH₃CH₂OH |
| 45 | [CH₂OCH₃]⁺ | •CH(OCH₂CH₃)₂ |
Tandem Mass Spectrometry for Mechanistic Insights
Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This method provides detailed insights into the fragmentation mechanisms of a molecule. While specific tandem MS studies on this compound are not widely reported, the technique could be applied to further elucidate its fragmentation pathways.
For instance, the precursor ion at m/z 103 could be isolated and subjected to collision-induced dissociation (CID). The resulting product ion spectrum would reveal how this primary fragment further decomposes. This would allow for the confirmation of proposed fragmentation pathways and provide a more detailed understanding of the gas-phase ion chemistry of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features include:
C-H Stretching: Strong absorption bands in the region of 2850-3000 cm⁻¹ are attributed to the stretching vibrations of the C-H bonds in the alkyl groups (methyl and methylene).
C-O Stretching: A strong, broad absorption band is typically observed in the 1050-1150 cm⁻¹ region. This is characteristic of the C-O single bond stretching vibrations within the ether and acetal functionalities. Due to the presence of multiple C-O bonds in the molecule, this band is often complex.
C-H Bending: Absorptions corresponding to the bending vibrations of C-H bonds in the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |
| 1350-1470 | C-H Bend | Alkyl (CH₂, CH₃) |
| 1050-1150 | C-O Stretch | Acetal, Ether |
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile compounds within intricate matrices. For this compound, GC-MS provides the necessary sensitivity and specificity to detect its presence in diverse biological and environmental samples, often at trace levels. The methodology involves separating the compound from other components in a mixture using a gas chromatograph, followed by detection and identification based on its unique mass spectrum.
Metabolite Profiling in Biological Systems
This compound has been identified as a metabolite in a variety of biological systems, highlighting its presence in natural products and fermentation processes. GC-MS analysis is instrumental in creating a chemical fingerprint, or metabolite profile, of these systems where this compound is one of many constituents.
For instance, in the field of phytochemistry, GC-MS profiling of an ethanolic stem-bark extract of the plant Psychotria dalzellii revealed the presence of this compound, accounting for 0.69% of the total identified compounds ijpsdronline.com. Similarly, it has been detected in ethanolic extracts of Moringa oleifera seeds and propolis from Pakistan nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govresearchgate.net. These findings underscore the utility of GC-MS in identifying minor components of complex plant- and insect-derived materials.
The compound also appears as a significant metabolite in fermentation science. A study on coffee-grounds craft beer used HS-SPME-GC/MS to track changes in volatile compounds during fermentation. This compound was identified as one of 86 significantly different metabolites over a 28-day period, indicating its role in the evolving flavor and aroma profile of the beverage nih.govresearchgate.net.
The following table summarizes the detection of this compound in various biological sources through GC-MS based metabolite profiling.
| Biological Source | Sample Type | Analytical Method | Reference |
| Psychotria dalzellii | Ethanolic Stem Bark Extract | GC-MS | ijpsdronline.com |
| Coffee-Grounds Craft Beer | Fermenting Wort | HS-SPME-GC/MS | nih.govresearchgate.net |
| Microalgae | Metabolite Extract | Not Specified | ufla.br |
| Propolis | Ethanolic Extract | GC-MS | nih.govresearchgate.net |
| Moringa oleifera | Seed Extract | GC-MS | researchgate.netbiorxiv.orgnih.govresearchgate.net |
Quantification and Trace Analysis in Reaction Mixtures
Beyond simple identification, GC-MS is a powerful tool for the quantification and trace analysis of this compound. The technique's high sensitivity allows for the detection of the compound at low concentrations in complex mixtures, such as reaction media or environmental samples. Quantification is typically achieved by comparing the peak area of the compound to that of an internal standard.
In several metabolite profiling studies, the relative quantity of this compound has been reported as a percentage of the total chromatogram area. For example, its concentration was found to be 0.12% in propolis extracts and 0.02% in Moringa oleifera seed extracts nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.govresearchgate.net. In an analysis of textile industry effluents, it was detected at a level of 0.21% scispace.com.
A study on the fermentation of coffee-grounds craft beer provided semi-quantitative data, showing the change in the relative abundance of this compound over time. The mean values evolved across different time points, indicating dynamic changes in its concentration during the fermentation process nih.govresearchgate.net.
The table below presents quantitative findings for this compound from various analyses.
| Sample Matrix | Reported Amount | Method of Quantification | Reference |
| Coffee-Grounds Craft Beer (Day 7) | 4.257 (Mean Value) | Relative Peak Area | nih.govresearchgate.net |
| Coffee-Grounds Craft Beer (Day 14) | 4.456 (Mean Value) | Relative Peak Area | nih.govresearchgate.net |
| Coffee-Grounds Craft Beer (Day 21) | 4.569 (Mean Value) | Relative Peak Area | nih.govresearchgate.net |
| Coffee-Grounds Craft Beer (Day 28) | 4.653 (Mean Value) | Relative Peak Area | nih.govresearchgate.net |
| Propolis Extract | 0.12% | Peak Area % | nih.govresearchgate.net |
| Moringa oleifera Seed Extract | 0.02% | Peak Area % | researchgate.netbiorxiv.orgnih.govresearchgate.net |
| Textile Effluent | 0.21% | Peak Area % | scispace.com |
| Microalgae Metabolite Profile | 0.00087 (Heatmap Value) | Relative Abundance | ufla.br |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provides profound insights into the molecular properties of compounds like this compound, complementing experimental data. These methods allow for the detailed examination of electronic structure, molecular dynamics, and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate fundamental properties such as electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. The structural analysis of simple acetals, including this compound, offers valuable insight into the electronic effects of different substituent patterns smolecule.com. DFT calculations would be the primary tool to quantify these effects, such as the inductive and resonance contributions of the methoxy and ethoxy groups. Furthermore, these calculations can predict thermodynamic properties, including the molecule's stability and heat of formation, providing a theoretical basis for its observed chemical behavior.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. This compound possesses significant conformational flexibility due to rotation around several single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This exploration of the conformational space is crucial for understanding how the molecule's shape influences its physical properties and interactions with its environment, which is a characteristic that contrasts with the greater rigidity seen in more constrained systems smolecule.com.
Transition State Modeling for Reaction Mechanism Elucidation and Diastereoselectivity Predictions
Understanding the chemical reactivity of this compound, particularly in reactions like hydrolysis or transacetalization, requires knowledge of the reaction pathways and the high-energy transition states involved. Transition state modeling, often performed using DFT, is a powerful computational tool for this purpose. By locating the transition state structures and calculating their energies, researchers can predict reaction rates and elucidate detailed reaction mechanisms. For reactions that could produce multiple stereoisomers, this modeling can also predict diastereoselectivity by comparing the energy barriers of the different pathways leading to each product. The electronic effects within the acetal, influenced by its substituent patterns, are a key factor in determining the stability of these transition states smolecule.com.
Occurrence in Biological Systems and Environmental Fate Research
Natural Occurrence and Detection in Bio-derived Products
Methoxyacetaldehyde (B81698) diethyl acetal (B89532) (1,1-diethoxy-2-methoxyethane) is a volatile organic compound that has been identified in specific bio-derived products, particularly those resulting from fermentation processes. Its presence is attributed to the chemical reactions between precursors naturally formed during these biological activities.
Recent research into the valorization of food industry by-products has led to the identification of methoxyacetaldehyde diethyl acetal in novel fermented beverages. A study on the quality variation during the fermentation of craft beer incorporating coffee grounds detected this compound as a volatile flavor component. The concentration of this compound was observed to change throughout the fermentation period, indicating its dynamic involvement in the biochemical evolution of the final product.
In a specific study, the relative content of this compound was measured at different stages of the fermentation process of coffee-grounds craft beer. The findings showed a progressive increase in its relative content as fermentation advanced, suggesting its formation is linked to the ongoing yeast activity and the chemical transformation of substrates.
Table 1: Relative Content of this compound During Coffee-Grounds Craft Beer Fermentation Data sourced from a study on the fermentation process of coffee-grounds craft beer.
| Fermentation Day | Relative Content (%) |
|---|---|
| Initial | 3.083 |
| Mid-fermentation | 4.257 |
| Late Fermentation | 4.569 |
| Final Product | 4.653 |
While this compound has been identified in fermentation products, a review of available scientific literature does not indicate its detection in natural extracts such as propolis or from Moringa oleifera seeds. Studies on the chemical composition of these natural products list a wide variety of other volatile and non-volatile compounds, but 1,1-diethoxy-2-methoxyethane is not reported among them nih.govnih.gov.
The formation of acetals in biological systems, particularly during fermentation, is a well-understood chemical process that does not require direct enzymatic catalysis but is rather a consequence of the chemical environment. Acetals are formed from the reaction of an aldehyde with two molecules of an alcohol under acidic conditions libretexts.org.
The biosynthetic origin of this compound in a fermentation context, such as in the aforementioned coffee-grounds craft beer, can be postulated as follows:
Ethanol (B145695) Production : Yeast metabolizes fermentable sugars to produce a high concentration of ethanol.
Precursor Aldehyde : The presence of methoxyacetaldehyde is required. While its specific biosynthetic pathway is not extensively detailed, it is the aldehyde precursor to the final acetal nih.gov.
Acid-Catalyzed Acetalization : The acidic conditions (lower pH) typical of fermentation broth catalyze the reaction between one molecule of methoxyacetaldehyde and two molecules of ethanol. This reaction proceeds via a hemiacetal intermediate, which then reacts with a second ethanol molecule to form the stable diethyl acetal and a molecule of water libretexts.orgresearchgate.net.
This pathway is considered a non-enzymatic consequence of the accumulation of reactive precursors (aldehydes and alcohols) in an acidic aqueous environment researchgate.net.
Atmospheric Chemistry and Environmental Impact Assessment
As a volatile organic compound (VOC), the environmental fate of this compound is of interest, particularly its behavior in the atmosphere.
Acetals can participate in photochemical reactions, and like other VOCs, they are expected to react with hydroxyl radicals (•OH) in the troposphere, initiating a cascade of reactions that can contribute to ozone formation, especially in the presence of nitrogen oxides (NOx). The degradation products, such as aldehydes, are known contributors to ozone production. For example, formaldehyde (B43269) and acetaldehyde (B116499) are recognized as significant precursors to urban ozone sigmaaldrich.com.
The primary degradation pathways for acetals in the environment are expected to be through atmospheric oxidation and hydrolysis.
Atmospheric Oxidation : The principal removal mechanism for most VOCs in the atmosphere is reaction with the hydroxyl radical (•OH). The reaction would likely involve hydrogen abstraction from the carbon atoms, leading to the formation of radical species that would further react and fragment. Another significant atmospheric oxidant is ozone (O₃). Acetals have been shown to react with ozone, leading to their oxidation and cleavage, typically yielding esters and alcohols. The conformation of the acetal group can influence its reactivity with ozone.
Hydrolysis : Acetals are susceptible to acid-catalyzed hydrolysis. While stable under neutral or basic conditions, in the presence of atmospheric water and acidic pollutants (forming acid rain), this compound could slowly hydrolyze back to its constituent precursors: methoxyacetaldehyde and ethanol. These degradation products would then undergo their own, more well-documented atmospheric degradation processes, such as reaction with •OH radicals or photolysis.
Biochemical Interactions and Biological Activities
Research into the biochemical profile of this compound has indicated potential interactions with certain aminoglycoside antibiotics. biosynth.com Specifically, this compound has been shown to interact with erythromycin, streptomycin, and neomycin. biosynth.com
The proposed mechanism for this interaction is attributed to the molecular characteristics of this compound. biosynth.com It is suggested that the compound possesses proton resonances that are similar to those of amino acids. biosynth.com This similarity, along with its capacity to form hydrogen bonds, may facilitate its interaction with the molecules of these antibiotics. biosynth.com
The following table summarizes the reported interactions between this compound and specific aminoglycoside antibiotics.
| Interacting Compound | Reported Aminoglycoside Antibiotics |
| This compound | Erythromycin |
| Streptomycin | |
| Neomycin |
Emerging Trends and Future Research Directions
Development of Novel Stereoselective Synthetic Pathways for Methoxyacetaldehyde (B81698) Diethyl Acetal (B89532) Derivatives
The creation of specific stereoisomers is crucial in fields like pharmaceuticals and materials science. For derivatives of Methoxyacetaldehyde diethyl acetal, the development of stereoselective synthetic pathways is a primary research goal. Current research in the broader field of acetal chemistry points towards promising avenues. For instance, the synthesis of highly acid-sensitive, 1,1-dialkyl-1-methoxymethyl glucosides (acetal-glucosides) has been described, showcasing the potential for creating complex, optically active acetal derivatives. nih.gov In these methods, the reaction of acetylated 1-O-trimethylsilyl-β-D-glucopyranose with ketones and methyl trimethylsilyl (B98337) ether in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) yields acetylated acetal-β-glucosides. nih.gov Deacetylation then provides the final acetal-glucosides. nih.gov Similarly, the α-anomer can be synthesized from the corresponding α-anomer of the starting material. nih.gov
Another area of interest is the cyclization of chiral acetals derived from polyolefinic aldehydes to form optically active homoallylic alcohols. acs.org This highlights the use of chiral acetals as templates to control stereochemistry in subsequent reactions. Future research will likely focus on adapting these principles to this compound, using chiral auxiliaries or catalysts to control the formation of specific stereocenters. The goal is to develop methods that are not only highly selective but also efficient and scalable.
| Research Area | Focus | Potential Application | Key Findings/Future Direction |
| Asymmetric Acetalization | Use of chiral alcohols or catalysts to create enantiomerically pure acetal derivatives. | Synthesis of chiral building blocks for pharmaceuticals and fine chemicals. | Exploration of new chiral catalysts and auxiliaries for the synthesis of this compound derivatives with high enantiomeric excess. |
| Diastereoselective Reactions | Control of stereochemistry in reactions of existing chiral acetal derivatives. | Creation of complex molecules with multiple stereocenters. | Investigation of substrate-controlled and reagent-controlled diastereoselective transformations of this compound derivatives. |
| Acetal-Templated Cyclizations | Use of the acetal group to direct the stereochemical outcome of intramolecular reactions. | Formation of cyclic compounds with defined stereochemistry. | Application of principles from polyolefinic aldehyde cyclizations to design novel cyclization reactions for derivatives of this compound. acs.org |
Exploration of New Catalytic Applications and Mechanistic Investigations
While this compound is primarily known as a protecting group and a fragrance ingredient, its potential in catalysis remains an underexplored frontier. ymerdigital.com The broader class of acetals has seen expanding applications, and future research will likely investigate similar roles for this specific compound and its derivatives. Research has demonstrated that a wide array of catalysts can be employed for acetal synthesis, including transition metals, metal complexes, and salts. ymerdigital.com
Recent advances have highlighted the use of various catalytic systems for acetalization, which could be adapted for the synthesis and transformation of this compound. organic-chemistry.org For example, zirconium tetrachloride (ZrCl4) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Another approach involves photochemical methods, where visible light irradiation and a photocatalyst like Eosin Y can be used to protect a broad range of aldehydes under neutral conditions, a method that is particularly useful for acid-sensitive substrates. organic-chemistry.org Palladium catalysis has also emerged as a highly efficient method for masking carbonyl groups as acetals with very low catalyst loading at room temperature. organic-chemistry.org
Mechanistic investigations into how this compound interacts with catalytic species will be crucial. Understanding the reaction pathways, intermediates, and transition states will enable the design of more efficient and selective catalytic cycles. For instance, studies on the decomposition of acetal-based compounds have identified pathways such as acid-catalyzed hydrolysis and radical-based homolysis, providing insight into their stability and reactivity. acs.org
| Catalyst Type | Example | Application in Acetal Chemistry | Future Research Direction for this compound |
| Lewis Acids | Zirconium tetrachloride (ZrCl4) | Chemoselective acetalization of carbonyl compounds. organic-chemistry.org | Investigating ZrCl4 and other Lewis acids for efficient synthesis and transformations of this compound. |
| Heterogeneous Catalysts | Mesoporous Zirconium Oxophosphate | Synthesis of cyclic acetals from glycerol (B35011) and aldehydes with high yields. ymerdigital.com | Exploring the use of solid acid catalysts for the synthesis of this compound to simplify purification and catalyst recycling. |
| Photocatalysts | Eosin Y | Acetalization of aldehydes under visible light irradiation. organic-chemistry.org | Developing light-driven catalytic systems involving this compound for novel chemical transformations. |
| Transition Metals | Palladium (Pd) | Masking of carbonyl groups as acetals at ambient temperature. organic-chemistry.org | Exploring Pd-catalyzed cross-coupling or other reactions where this compound or its derivatives act as reactants or ligands. |
Implementation of Green Chemistry Methodologies in Acetal Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of chemical processes, and acetal synthesis is no exception. ijsdr.org Future research on this compound will undoubtedly prioritize the development of more environmentally benign synthetic routes. ymerdigital.com Key areas of focus include the use of green solvents, solvent-free reaction conditions, and the development of reusable catalysts. ijsdr.org
Researchers have successfully synthesized acetals using greener solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and water, or under solvent-free conditions using microwave irradiation, achieving high yields. ijsdr.org The use of heterogeneous catalysts, such as Algerian natural kaolin (B608303), has also been reported for the green synthesis of acyclic acetals. ymerdigital.com These catalysts are often inexpensive, efficient, and can be easily separated from the reaction mixture and reused, minimizing waste. ymerdigital.com Another approach involves using perchloric acid adsorbed on silica (B1680970) gel, which acts as an efficient and reusable catalyst for the protection of aldehydes and ketones, often under solvent-free conditions. organic-chemistry.org
The development of protocols that minimize waste and energy consumption is a central theme. ijsdr.org For instance, a highly efficient method for acetalization uses only 0.1 mol% of a conventional acid catalyst without the need to remove water, which is a significant advantage over traditional methods that require harsh conditions and water removal. nih.gov This approach is compatible with a wide range of substrates, including acid-sensitive ones. nih.gov
| Green Chemistry Principle | Application in Acetal Synthesis | Relevance to this compound |
| Use of Green Solvents | Reactions conducted in water, DMSO, or DMF. ijsdr.org | Developing synthetic protocols for this compound in environmentally friendly solvents to reduce reliance on volatile organic compounds. |
| Solvent-Free Conditions | Microwave-assisted synthesis without a solvent. ijsdr.org | Investigating solvent-free or solid-state reactions for the synthesis of this compound to minimize waste and simplify purification. |
| Reusable Catalysts | Use of natural kaolin or silica-supported acids. ymerdigital.comorganic-chemistry.org | Designing heterogeneous catalytic systems for the production of this compound that allow for easy catalyst recovery and reuse. |
| Atom Economy | High-yield reactions with minimal byproducts. | Optimizing reaction conditions to maximize the conversion of starting materials into this compound, thereby increasing atom economy. |
| Energy Efficiency | Mild reaction conditions (e.g., room temperature, low catalyst loading). organic-chemistry.orgnih.gov | Developing low-energy pathways, such as photochemical or low-temperature catalytic methods, for the synthesis of this compound. |
Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize reaction conditions and gain a deeper mechanistic understanding, the ability to monitor chemical reactions in real-time is invaluable. Advanced in-situ spectroscopic techniques are powerful tools for this purpose, and their application to the synthesis and transformation of this compound is a promising area for future research. nih.gov Techniques like infrared (IR) spectroscopy can provide crucial information about changes in chemical bonding during a reaction. frontiersin.org
The online monitoring of the electrode-electrolyte interface by combining electrochemical tools with spectroscopic techniques allows for the identification of intermediates and products as they form. frontiersin.org While often applied in electrochemistry and environmental science, these methods can be adapted to monitor catalytic reactions in solution. nih.govfrontiersin.org For example, in-situ IR techniques can reveal the nature of reaction intermediates and help elucidate reaction mechanisms. frontiersin.org
Future research will likely involve the use of techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to follow the kinetics of Methoxyacetal-dehyde diethyl acetal formation and subsequent reactions. This real-time data is essential for optimizing catalyst performance, reaction yields, and selectivity, and for verifying reaction mechanisms proposed through computational studies. frontiersin.org
Comprehensive Studies on Biological Pathways and Environmental Impact Mitigation Strategies
While acetals are generally considered safe for use in applications like flavors and fragrances, a thorough understanding of their biological interactions and environmental fate is crucial. ymerdigital.com For this compound, comprehensive studies are needed to elucidate its metabolic pathways and potential environmental impact.
Aldehydes, the precursors to acetals, are known to be involved in various biological processes. creative-proteomics.com For example, acetaldehyde (B116499) is a metabolite of ethanol (B145695) in animals. creative-proteomics.com Aldehydes can also be generated through lipid peroxidation. creative-proteomics.com They can act as signaling molecules but can also react with macromolecules, potentially altering their biological function. creative-proteomics.comwho.int Given that the hydrolysis of this compound would release methoxyacetaldehyde and ethanol, understanding the biological processing of these components is important. Studies on the decomposition of other acetals have shown that hydrolysis is a key degradation pathway. acs.org
The environmental impact of this compound also warrants further investigation. This includes its biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms. Acetaldehyde, for instance, can be toxic to some microorganisms and aquatic life at certain concentrations. who.int Future research should focus on conducting thorough lifecycle assessments of this compound. This data will be critical for developing mitigation strategies, such as designing more readily biodegradable derivatives or implementing treatment processes to prevent its release into the environment. Understanding the interplay between environmental chemicals and biological pathways is an area of growing importance. nih.gov
Q & A
Q. What are the established methods for synthesizing methoxyacetaldehyde diethyl acetal, and how can reaction conditions be optimized for yield?
The compound is commonly synthesized via nucleophilic substitution using sodium methoxide and 2-bromo-1,1-diethoxyethane. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the acetal group and controlling reaction temperature (typically 40–60°C) to balance reaction rate and byproduct formation . Yield optimization involves stoichiometric excess of sodium methoxide (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to minimize oxidation. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) is critical to achieve >95% purity .
Q. How can researchers experimentally determine thermophysical properties (e.g., critical temperature, vapor pressure) of this compound?
Thermophysical properties are calculated using established methods:
- McGowan method : Estimates ideal gas heat capacity (cpg) and dynamic viscosity (dvisc) via group contribution theory .
- NIST Webbook : Provides experimental or computationally derived data (e.g., critical pressure = 2676.31 kPa, critical temperature = 419.20 K) in SI units .
- Joback method : Predicts standard enthalpy of formation (ΔHf° = -309.38 kJ/mol) using molecular structure-based algorithms . Experimental validation via differential scanning calorimetry (DSC) for phase transitions and gas chromatography-mass spectrometry (GC-MS) for vapor pressure is recommended .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : NIOSH/MSHA-approved respirators for vapor exposure, nitrile gloves, and chemical-resistant aprons .
- Ventilation : Use fume hoods to maintain airborne concentrations below OSHA PEL (Permissible Exposure Limit).
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid solution .
- Storage : In amber glass bottles under nitrogen, away from oxidizers and heat sources .
Advanced Research Questions
Q. How does this compound function as a precursor in enantioselective catalytic reactions?
The compound’s acetal group acts as a protective moiety for aldehydes in multi-step syntheses. For example, in gold-catalyzed cycloadditions, it undergoes in situ conversion to reactive intermediates (e.g., enol ethers), enabling asymmetric Diels-Alder reactions with maleimides (yields >75%, ee up to 92%) . Mechanistic studies suggest the gold catalyst facilitates acetal-to-enol ether interconversion, which is critical for regioselectivity .
Q. What strategies resolve contradictions in reported thermophysical data (e.g., standard enthalpy of vaporization) for this compound?
Discrepancies arise from differing computational models (e.g., Crippen vs. Joback methods) or experimental setups. To address this:
Q. How can this compound be utilized in the synthesis of bioactive natural products?
It serves as a key intermediate in terpene and alkaloid synthesis. For example:
- In laulimalide synthesis , the acetal group enables stereocontrolled formation of macrocyclic lactones via Heck coupling with aryl halides (Pd⁰ catalysts, 60–70°C) .
- In microbial metabolite studies, it is identified as a minor component (0.69%) in Psychotria dalzellii stem bark extracts, suggesting roles in plant defense mechanisms .
Q. What analytical techniques are optimal for assessing purity and stability of this compound under varying storage conditions?
- GC-MS : Detects degradation products (e.g., acetaldehyde, ethanol) with a DB-5MS column (30 m × 0.25 mm ID, He carrier gas) .
- NMR (¹H/¹³C) : Monitors acetal group stability; shifts in δ 4.5–5.0 ppm (¹H) indicate hydrolysis .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; degradation <2% confirms optimal stability in amber vials at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
